tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
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Overview
Description
Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a complex organic compound with the molecular formula C32H40N2O8. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential use in cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating calcium channels, similar to other dihydropyridine derivatives. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 4,4’-(1,3-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate): Similar structure but with a different phenylene linkage.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A simpler dihydropyridine derivative with fewer ester groups
Uniqueness
Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is unique due to its specific phenylene linkage and the presence of multiple ester groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8/c1-9-39-29(35)23-17(5)33-18(6)24(30(36)40-10-2)27(23)21-13-15-22(16-14-21)28-25(31(37)41-11-3)19(7)34-20(8)26(28)32(38)42-12-4/h13-16,27-28,33-34H,9-12H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANWHHXDDLFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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